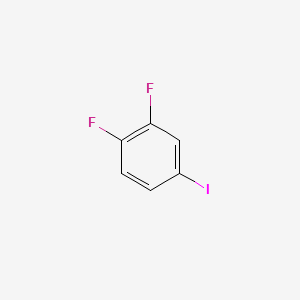

1,2-Difluoro-4-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSASJELKLBIMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369133 | |

| Record name | 1,2-Difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-58-4 | |

| Record name | 1,2-Difluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1,2-Difluoro-4-iodobenzene (CAS: 64248-58-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-iodobenzene is a halogenated aromatic compound recognized for its utility as a key building block in modern organic synthesis. Its molecular structure, featuring a benzene ring substituted with two adjacent fluorine atoms and an iodine atom, provides a unique combination of reactivity and physicochemical properties. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The iodo-substituent serves as a versatile functional handle, particularly for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the efficient construction of complex molecular architectures, positioning this compound as an indispensable reagent in drug discovery pipelines and the synthesis of advanced materials like organic light-emitting diodes (OLEDs).[1][2]

Properties and Specifications

The physical and chemical properties of this compound are summarized below. Data is aggregated from various commercial and public sources.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 64248-58-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₃F₂I | [2][4][6] |

| Molecular Weight | 239.99 g/mol | [2][4][6] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 3,4-Difluoroiodobenzene | [4][5] |

| Appearance | Clear, colorless to yellow/red-brown liquid | [2][3] |

| Boiling Point | 177 - 178 °C | [2][7] |

| Density | 1.99 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.558 - 1.56 | [2][7] |

| Purity | ≥95% - 99% (GC) | [2][3][6] |

Spectral Data

Summary of available spectral information for structural elucidation.

| Data Type | Details | Source(s) |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [4] |

| ¹³C NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [4] |

| GC-MS | NIST Number: 340470 | [4][8] |

Safety and Handling

This compound is considered a hazardous chemical. Adherence to safety protocols is essential.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquids | H227 | Combustible liquid | [3][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][4] |

Recommended Safety Precautions

| Category | Precautionary Statements | Source(s) |

| Prevention | P210, P261, P264, P271, P280 | Keep away from heat/sparks/open flames. Avoid breathing fumes/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. |

| Response | P302+P352, P304+P340, P305+P351+P338 | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 2 - 8 °C. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Applications in Synthesis

The primary application of this compound is as an intermediate in palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective functionalization.[9]

Caption: Role as a versatile building block in synthesis.

Experimental Protocols

The following sections provide representative methodologies for common reactions involving this compound. These are generalized protocols and may require optimization for specific substrates.

Synthesis via Diazotization of 3,4-Difluoroaniline

This protocol is adapted from the general synthesis of aryl iodides from primary aromatic amines.[10]

Reaction Scheme: 3,4-Difluoroaniline → [Diazonium Salt Intermediate] → this compound

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

Procedure:

-

In a beaker, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt. Stir for 15 minutes.

-

In a separate flask, dissolve potassium iodide (1.2 eq) in cold water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the mixture to stand at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.[7][11][12]

Reaction Scheme: this compound + Arylboronic Acid → 3,4-Difluoro-1,1'-biphenyl derivative

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Cross-Coupling

This protocol describes a typical procedure for coupling this compound with a terminal alkyne.[2][13][9]

Reaction Scheme: this compound + Terminal Alkyne → 1-(Alkynyl)-3,4-difluorobenzene derivative

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) Co-catalyst (e.g., CuI, 4 mol%)

-

Base/Solvent (e.g., Triethylamine or a mixture of Diisopropylamine and THF)

Procedure:

-

To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent, followed by this compound and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

-

Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed.

-

Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Yoneda Labs [yonedalabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

Physical and chemical properties of 1,2-Difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Difluoro-4-iodobenzene. It includes key identifiers, physical and spectroscopic data, safety information, and a discussion of its chemical reactivity and applications, particularly in organic synthesis.

Chemical Identity and Structure

This compound, also known as 3,4-difluoroiodobenzene, is an important fluorinated aromatic compound.[1] Its structure, featuring two fluorine atoms and an iodine atom on a benzene ring, provides it with unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 64248-58-4[2][3][4][5][6] |

| Molecular Formula | C₆H₃F₂I[2][6] |

| Molecular Weight | 239.99 g/mol [2][6] |

| InChI Key | KSASJELKLBIMSG-UHFFFAOYSA-N[2][3][6] |

| SMILES | C1=CC(=C(C=C1I)F)F[2][6] |

| Synonyms | 3,4-Difluoroiodobenzene, 1,2-Difluoro-4-iodo-benzene, 3,4-Difluorophenyl iodide[2][6][7][8] |

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a clear, colorless to slightly colored liquid or a low-melting solid.[9][10]

| Property | Value |

| Appearance | Clear colorless to pink or slightly brown liquid; Light yellow to dark red solid (below 25°C)[9][10] |

| Boiling Point | 177-178 °C (lit.)[5][10] |

| Melting Point | 32°C to 35°C[9] |

| Density | 1.99 g/mL at 25 °C (lit.)[5] |

| Refractive Index (n20/D) | 1.558 (lit.)[5] |

| Flash Point | 163 °F (72.8 °C)[5][10] |

| Water Solubility | Insoluble[10] |

Chemical Properties and Reactivity

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.[1] The presence of the fluorine atoms influences the electronic properties of the benzene ring, enhancing its utility in various reactions.[1]

Key Reactions:

-

Cross-Coupling Reactions: It is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] The iodine atom serves as a reactive site for the introduction of new carbon-carbon or carbon-heteroatom bonds.[1]

-

Aromatization Reactions: This compound can be utilized in aromatization reactions.[5]

-

Intermediate for Complex Molecules: Due to its reactivity, it is a crucial intermediate in the synthesis of pharmaceuticals and advanced materials, including those used in organic light-emitting diodes (OLEDs).[1] The fluorine atoms can improve the metabolic stability, efficacy, and lipophilicity of drug candidates.[1]

Diagram 1: Role as a synthetic building block.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available, shows signals in the aromatic region. |

| ¹³C NMR | Spectra available from sources like Sigma-Aldrich.[2] |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to its molecular weight is observed.[2] |

| IR Spectroscopy | Characteristic peaks for C-F and C-I bonds, as well as aromatic C-H and C=C stretching. |

Experimental Protocols

General Protocol for Suzuki Cross-Coupling Reaction:

The Suzuki reaction is a widely used method for forming carbon-carbon bonds. A general procedure using this compound is outlined below. Note: This is a generalized protocol and specific conditions may vary based on the coupling partner and desired product. Researchers should consult relevant literature for optimized procedures.

-

Reactant Preparation: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or ester derivative (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent system (e.g., toluene, dioxane, or a mixture with water) and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents).

-

Reaction Execution: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress using techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography, recrystallization, or distillation.

Diagram 2: Suzuki cross-coupling workflow.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[7][11]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][7] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[2][7] |

| Flammability | Combustible liquid[7] |

Precautionary Statements:

-

Prevention: Wear protective gloves, clothing, and eye/face protection.[7][11] Wash skin thoroughly after handling.[7][11] Avoid breathing fumes, mist, or vapors.[7] Keep away from heat, sparks, and open flames.[7]

-

Response: In case of skin contact, wash with plenty of soap and water.[11] If in eyes, rinse cautiously with water for several minutes.[11] If inhaled, move to fresh air.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 64248-58-4 [sigmaaldrich.com]

- 4. cphi-online.com [cphi-online.com]

- 5. This compound | 64248-58-4 [chemicalbook.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 3,4-difluoro-1-iodobenzene; 3,4-difluoro iodobenzene; 4-iodo-1,2-difluorobenzene; 1,2-Difluoro-4-iodo-benzene; 1-iodo-3,4-difluoro-benzene | Chemrio [chemrio.com]

- 9. indiamart.com [indiamart.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: 1,2-Difluoro-4-iodobenzene in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Difluoro-4-iodobenzene, a key building block in modern organic synthesis. It covers the fundamental molecular properties, detailed experimental protocols for its application in cross-coupling reactions, and visual representations of the synthetic pathways.

Core Molecular Properties

This compound is a halogenated aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and advanced materials. Its chemical structure, featuring two fluorine atoms and an iodine atom on a benzene ring, provides a unique combination of reactivity and physicochemical properties.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂I | [1] |

| Molecular Weight | 239.99 g/mol | [1] |

| CAS Number | 64248-58-4 | |

| Appearance | Colorless to slightly brown liquid | |

| Boiling Point | 177-178 °C | |

| Density | ~1.99 g/mL at 25 °C |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a reactive carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following is a representative experimental protocol for the coupling of an aryl halide, such as this compound, with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Water (5 mL)

-

Ethyl acetate

Procedure:

-

To a 10 mL round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), palladium acetate (20 mg), and potassium carbonate (2.0 mmol).[2]

-

Add 5 mL of water to the flask.[2]

-

Fit the flask with a reflux condenser and stir the reaction mixture at 80°C for 8 hours.[2]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.[2]

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).[2]

-

Combine the organic fractions and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Concentrate the solution under reduced pressure to yield the crude product.[2]

-

Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle of a Heck reaction, providing a clear visual representation of these key synthetic transformations.

References

An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 1,2-difluoro-4-iodobenzene, a key building block in the development of pharmaceuticals and advanced materials. This document outlines two core synthetic strategies: the diazotization of 3,4-difluoroaniline followed by a Sandmeyer-type iodination, and the direct electrophilic iodination of 1,2-difluorobenzene.

Detailed experimental protocols, comparative data, and process visualizations are presented to facilitate laboratory-scale synthesis and process optimization.

Executive Summary

This compound is a valuable intermediate due to the unique electronic properties conferred by its fluorine substituents and the versatility of the iodo group for subsequent cross-coupling reactions. The synthesis of this compound is primarily achieved through two distinct routes:

-

Synthesis from 3,4-Difluoroaniline: This robust and widely applicable method involves the conversion of the readily available 3,4-difluoroaniline to a diazonium salt, which is subsequently displaced by an iodide anion in a Sandmeyer-type reaction. This pathway offers high regioselectivity, with the position of the iodo group being determined by the starting aniline.

-

Direct Iodination of 1,2-Difluorobenzene: This approach involves the direct introduction of an iodine atom onto the 1,2-difluorobenzene ring through an electrophilic aromatic substitution reaction. The success of this method hinges on achieving high regioselectivity for the desired 4-isomer over other possible isomers. This is typically accomplished by using specific iodinating agents and controlling the reaction conditions.

This guide will delve into the specifics of each pathway, providing the necessary information for their practical implementation.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data associated with the two primary synthetic routes to this compound.

| Parameter | Synthesis from 3,4-Difluoroaniline | Direct Iodination of 1,2-Difluorobenzene |

| Starting Material | 3,4-Difluoroaniline | 1,2-Difluorobenzene |

| Key Reagents | NaNO₂, HCl, KI | I₂, HIO₃, H₂SO₄, Acetic Anhydride, Acetic Acid |

| Typical Yield | Good to Excellent | Moderate to Good |

| Regioselectivity | High (determined by starting material) | Variable (dependent on conditions) |

| Key Advantages | High regioselectivity, reliable | Fewer synthetic steps |

| Key Challenges | Handling of potentially unstable diazonium salts | Control of regioselectivity, potential for poly-iodination |

Table 1: High-level comparison of the two main synthetic pathways.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 3,4-Difluoroaniline | 129.11 | 1.0 | User-defined |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | Calculated |

| Hydrochloric Acid (HCl, conc.) | 36.46 | ~3 | Calculated |

| Potassium Iodide (KI) | 166.00 | 1.1 | Calculated |

Table 2: Typical stoichiometry for the synthesis of this compound from 3,4-Difluoroaniline.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 1,2-Difluorobenzene | 114.09 | 1.0 | User-defined |

| Iodine (I₂) | 253.81 | 0.5 | Calculated |

| Iodic Acid (HIO₃) | 175.91 | 0.5 | Calculated |

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | Catalytic | Calculated |

| Acetic Anhydride | 102.09 | - | Solvent |

| Acetic Acid | 60.05 | - | Solvent |

Table 3: Typical stoichiometry for the direct iodination of 1,2-Difluorobenzene.

| Property | Value |

| Molecular Formula | C₆H₃F₂I |

| Molecular Weight | 239.99 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 177-178 °C |

| Density | 1.99 g/mL at 25 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.55 (ddd, J=8.4, 2.0, 0.6 Hz, 1H), 7.23 (ddd, J=8.4, 4.4, 2.0 Hz, 1H), 7.08 (t, J=8.4 Hz, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 151.2 (dd, J=251, 12 Hz), 148.8 (dd, J=251, 12 Hz), 128.8 (d, J=6 Hz), 122.2 (d, J=4 Hz), 117.9 (d, J=18 Hz), 92.2 (t, J=25 Hz) |

| Mass Spectrum (EI) | m/z 240 (M+), 113, 93 |

Table 4: Physicochemical and Spectroscopic Data for this compound.[1]

Experimental Protocols

Pathway 1: Synthesis from 3,4-Difluoroaniline via Sandmeyer-Type Reaction

This procedure involves the diazotization of 3,4-difluoroaniline followed by the introduction of iodine using potassium iodide. The Sandmeyer reaction for the introduction of iodine is known to proceed efficiently without the need for a copper catalyst.

Experimental Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a suspension of 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water is prepared.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.05 eq) in water is added dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C.

-

The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

-

-

Iodination:

-

A solution of potassium iodide (1.1 eq) in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the potassium iodide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.

-

Pathway 2: Direct Regioselective Iodination of 1,2-Difluorobenzene

This method relies on the electrophilic iodination of 1,2-difluorobenzene. The fluorine atoms are deactivating but are ortho-, para-directing. Due to steric hindrance at the position between the two fluorine atoms, and the deactivating effect, iodination is expected to occur preferentially at the positions para to the fluorine atoms. The use of a potent iodinating system is necessary to overcome the deactivation of the ring. A common system employs iodine in the presence of an oxidizing agent such as iodic acid in a mixture of acetic acid and sulfuric acid.

Experimental Procedure:

-

Reaction Setup:

-

In a flask protected from light, a mixture of 1,2-difluorobenzene (1.0 eq), iodine (0.5 eq), and iodic acid (0.5 eq) in a solvent mixture of acetic acid and acetic anhydride is prepared.

-

The mixture is stirred to ensure homogeneity.

-

-

Iodination:

-

Concentrated sulfuric acid (catalytic amount) is added dropwise to the reaction mixture at room temperature with vigorous stirring.

-

The reaction is then heated to a temperature of 60-70 °C and stirred for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product, which may contain a mixture of regioisomers, is purified by fractional vacuum distillation or column chromatography on silica gel to isolate the desired this compound.

-

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and experimental workflows.

References

An In-depth Technical Guide to Difluoroiodobenzene Isomers (C₆H₃F₂I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of difluoroiodobenzene, with the chemical formula C₆H₃F₂I. These compounds are of significant interest in medicinal chemistry, materials science, and organic synthesis due to the unique properties conferred by the presence of both fluorine and iodine substituents on the benzene ring. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

IUPAC Nomenclature and Isomer Identification

The chemical formula C₆H₃F₂I corresponds to six constitutional isomers, distinguished by the substitution pattern of the fluorine and iodine atoms on the benzene ring. The IUPAC names and corresponding CAS numbers for these isomers are crucial for unambiguous identification in research and procurement.

Below is a classification of the identified isomers of C₆H₃F₂I.

Physicochemical Properties

The physical and chemical properties of the difluoroiodobenzene isomers are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compounds' behavior in various chemical and biological systems.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n₂₀/D) |

| 1,2-Difluoro-3-iodobenzene | 26735-53-5 | 239.99 | - | - | - | - |

| This compound | 64248-58-4 | 239.99 | 177-178 | - | 1.99 | 1.558 |

| 1,3-Difluoro-2-iodobenzene | 13697-89-7 | 239.99 | 186.1 (at 760 mmHg); 55-56 (at 8 Torr)[1] | 24.5-26.5[1] | 2.001[1] | 1.566[1] |

| 1,3-Difluoro-5-iodobenzene | 2265-91-0 | 239.99 | 173-174[2]; 60 (at 17 mmHg)[3] | - | 2.004[4]; 1.99[3] | 1.554[2]; 1.55[3] |

| 1,4-Difluoro-2-iodobenzene | 2265-92-1 | 239.99 | 183[5] | - | - | - |

| 2,4-Difluoro-1-iodobenzene | 2265-93-2 | 239.99 | 175-176[6][7] | - | 2.006[6][7]; 2.00[8] | 1.557[6]; 1.56[8] |

Note: Some data points were unavailable from the searched sources.

Synthesis and Experimental Protocols

Difluoroiodobenzene isomers are valuable building blocks in organic synthesis. Below are examples of synthetic routes for two of the isomers.

Synthesis of 1,3-Difluoro-2-iodobenzene[2]

A common method for the synthesis of 1,3-difluoro-2-iodobenzene involves the ortho-lithiation of 1,3-difluorobenzene followed by quenching with iodine.

Reaction Scheme:

1,3-Difluorobenzene → (n-BuLi, THF, -78 °C to RT) → Intermediate → (I₂, THF) → 1,3-Difluoro-2-iodobenzene

Experimental Protocol:

-

To a solution of 1,3-difluorobenzene (10.00 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere at -78 °C, slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 42 mL, 105 mmol) dropwise.

-

Maintain the reaction mixture at -78 °C for 10 minutes, then warm to room temperature for 5 minutes.

-

Cool the reaction mixture again and slowly add a solution of iodine (26.7 g, 105 mmol) in THF (200 mL) dropwise.

-

Stir the resulting mixture at room temperature for 4 hours.

-

After the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-difluoro-2-iodobenzene.

Synthesis of 1,3-Difluoro-5-iodobenzene[3]

This isomer can be synthesized from 3,5-difluorophenylboronic acid via a copper-catalyzed iodination.

Reaction Scheme:

3,5-Difluorophenylboronic acid + I₂ → (Cu(NO₃)₂·3H₂O, CH₃CN) → 1,3-Difluoro-5-iodobenzene

Experimental Protocol:

-

In a 15 mL reaction tube, combine 3,5-difluorophenylboronic acid (1 mmol), iodine (I₂, 1 mmol), copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 0.05 mmol), and acetonitrile (0.8 mL).

-

Seal the reaction tube and stir the mixture for 6 hours under an inert atmosphere.

-

Upon completion, terminate the reaction by adding 10 mL of water.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry, and concentrate to obtain 1,3-difluoro-5-iodobenzene.

Applications in Cross-Coupling Reactions

The iodo-substituent on the difluorobenzene ring makes these isomers excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.

The following diagram illustrates a general workflow for the application of a difluoroiodobenzene isomer in a Suzuki cross-coupling reaction.

Toxicology and Pharmacology

Currently, there is a lack of specific toxicological data (e.g., LD₅₀) and detailed pharmacological profiles for the individual isomers of difluoroiodobenzene in publicly available literature. However, for halogenated aromatic compounds in general, toxicological properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models.[9][10][11][12][13] These models predict the biological activity of a chemical based on its molecular structure and physicochemical properties.

For drug development professionals, it is crucial to consider that the introduction of fluorine atoms can significantly alter the pharmacokinetic and toxicological properties of a molecule. While often leading to increased metabolic stability, it can also sometimes result in the formation of toxic metabolites. Therefore, early-stage toxicological assessment is highly recommended for any novel compound synthesized from these building blocks.

Conclusion

The isomers of difluoroiodobenzene (C₆H₃F₂I) are versatile and valuable reagents in modern organic chemistry. Their unique combination of fluorine and iodine substituents provides a powerful platform for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. This guide has provided a summary of their nomenclature, physicochemical properties, synthetic methodologies, and applications. While specific toxicological data is limited, researchers should proceed with appropriate caution and consider early-stage safety assessments in their development programs.

References

- 1. echemi.com [echemi.com]

- 2. 1,3-Difluoro-5-iodobenzene | 2265-91-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2265-91-0 CAS MSDS (1,3-Difluoro-5-iodobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chembk.com [chembk.com]

- 7. 2,4-Difluoro-1-iodobenzene, 99% | Fisher Scientific [fishersci.ca]

- 8. labproinc.com [labproinc.com]

- 9. Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds [pubs.sciepub.com]

- 10. mdpi.com [mdpi.com]

- 11. Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved QSARs for predictive toxicology of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Difluoro-4-iodobenzene structural information and SMILES string

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive structural information, physicochemical properties, and key synthetic and analytical methodologies related to 1,2-Difluoro-4-iodobenzene.

Structural Information and Identifiers

This compound is a halogenated aromatic compound with the chemical formula C₆H₃F₂I. Its structure consists of a benzene ring substituted with two adjacent fluorine atoms and an iodine atom at the para position relative to one of the fluorine atoms.

SMILES String: C1=CC(=C(C=C1I)F)F[1]

InChI Key: KSASJELKLBIMSG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 239.99 g/mol | [1] |

| CAS Number | 64248-58-4 | [1] |

| Appearance | Clear colorless to pink or slightly brown liquid | |

| Melting Point | 32-35 °C | |

| Boiling Point | 177-178 °C | |

| Density | 1.99 g/mL at 25 °C | |

| Solubility | Insoluble in water |

Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.

3.1. Synthesis of this compound via Sandmeyer-type Reaction

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 3,4-difluoroaniline. This method provides a reliable means to introduce the iodo group onto the difluorinated benzene ring.

-

Step 1: Diazotization of 3,4-Difluoroaniline:

-

Dissolve 3,4-difluoroaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Step 2: Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Nitrogen gas will be evolved, and a dark oil or solid will form.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Step 3: Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure this compound.

-

3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

-

General Protocol:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

3.3. Application in Sonogashira Cross-Coupling Reactions

This compound is also frequently used in Sonogashira coupling to synthesize substituted alkynes.

-

General Protocol:

-

To a reaction vessel, add this compound (1 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Add a suitable solvent (e.g., THF or DMF).

-

Degas the mixture with an inert gas.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired product.

-

Analytical Methodologies

Standard analytical techniques are employed to characterize this compound and monitor its reactions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant. The mass spectrum will show a characteristic molecular ion peak (m/z = 240) and a fragmentation pattern consistent with its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region, with chemical shifts and coupling constants influenced by the adjacent fluorine and iodine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. It will exhibit signals with characteristic chemical shifts and couplings to both protons and the other fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing further structural confirmation.

-

Logical Relationships and Workflows

Below is a diagram illustrating the key relationships and workflow for the synthesis and application of this compound.

Caption: Synthetic pathway and key reactions of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2-Difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Difluoro-4-iodobenzene (CAS No: 64248-58-4). The information herein is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical properties of this compound, ensuring its proper handling, storage, and application in experimental settings.

Physicochemical Properties

This compound is a halogenated aromatic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂I | [2] |

| Molecular Weight | 239.99 g/mol | [2] |

| Appearance | Light yellow to dark red solid (below 25°C); Clear colorless to pink or slightly brown liquid | [3][4] |

| Melting Point | 32°C to 35°C | [3] |

| Boiling Point | 177-178°C (lit.) | [5] |

| Density | 1.99 g/mL at 25°C (lit.) | [5] |

| Refractive Index | n20/D 1.558 (lit.) | [5] |

| Flash Point | 163°F (72.8°C) | [4][5] |

| CAS Number | 64248-58-4 | [2][3][6] |

Solubility Profile

The solubility of an organic compound is a critical parameter for its use in synthesis and formulation. Aryl halides, such as this compound, are generally characterized by poor solubility in aqueous solutions due to their hydrophobic aromatic structure.[7][8] However, they tend to be soluble in various organic solvents.[7]

| Solvent | Solubility | Rationale / Source(s) |

| Water | Insoluble | The hydrophobic nature of the benzene ring and the halogen substituents limit its solubility in polar solvents like water.[4][8] |

| Hexane | Soluble (Predicted) | As a nonpolar organic solvent, hexane is expected to dissolve the nonpolar aryl halide.[9] |

| Ethanol | Soluble (Predicted) | Shows good solubility in organic solvents like ethanol.[7] |

| Acetone | Soluble (Predicted) | Exhibits good solubility in organic solvents such as acetone.[7] |

| Benzene | Soluble (Predicted) | Favorable interactions with nonpolar organic solvents like benzene lead to good solubility.[7] |

| Ether | Soluble (Predicted) | Expected to be soluble based on general principles for aryl halides.[8] |

| Dimethyl Sulfoxide (DMSO) | Soluble (Predicted) | A polar aprotic solvent known to dissolve a wide range of organic compounds.[10] |

| Dimethylformamide (DMF) | Soluble (Predicted) | A common polar aprotic solvent for organic reactions.[10] |

Stability and Handling

Understanding the stability of this compound is crucial for safe storage and handling, as well as for designing robust synthetic protocols.

General Stability: The compound is generally stable under normal laboratory conditions.[11] However, the carbon-iodine bond is the weakest among carbon-halogen bonds, which can make organoiodine compounds susceptible to degradation, particularly when exposed to light and heat.[12] Samples of organoiodine compounds can sometimes appear yellow due to the presence of I₂ as an impurity, which forms from the decomposition of the compound.[12]

Storage and Handling Recommendations:

-

Storage Temperature: Store in a cool, dry, well-ventilated place, with some suppliers recommending refrigeration (2-8°C).[4][6]

-

Light Sensitivity: Protect from light to prevent degradation.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Handling: Use in a well-ventilated area or outdoors.[6][13] Wear protective gloves, clothing, and eye/face protection.[6][13] Wash hands and any exposed skin thoroughly after handling.[6]

| Condition / Substance | Stability / Incompatibility | Source(s) |

| Normal Conditions | Stable | [11] |

| Heat | Combustible material; containers may explode when heated. Keep away from heat, sparks, and open flames. | [6][13] |

| Light | Protect from light. | [6] |

| Moisture | Store in a dry place. | [6] |

| Strong Oxidizing Agents | Incompatible. | [6] |

| Strong Bases | Incompatible. | [11] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen iodide (HI), Gaseous hydrogen fluoride (HF). | [6] |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.[9][14]

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, hexane, ethanol, acetone)

-

Test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

-

Preparation: Add a small, pre-weighed amount of this compound to a series of clean, dry test tubes.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of a specific solvent to each test tube.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation (Qualitative): Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble. If it remains, it is sparingly soluble or insoluble.

-

Equilibration (Quantitative): For quantitative analysis, allow the mixture to equilibrate at a controlled temperature, with continuous agitation, until saturation is reached.

-

Sample Separation: Separate the saturated solution from any undissolved solute via centrifugation or filtration.

-

Analysis: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

This protocol provides a framework for assessing the stability of this compound under various conditions, based on general principles of stability testing for chemical compounds.[15][16]

Objective: To evaluate the stability of this compound under specific environmental conditions (e.g., temperature, light).

Materials:

-

This compound

-

Appropriate storage containers (e.g., amber vials)

-

Environmental chambers or incubators (for temperature control)

-

Light source (for photostability testing)

-

HPLC or GC with a suitable detector

Procedure:

-

Sample Preparation: Prepare multiple samples of this compound, either neat or in a relevant solvent, in appropriate containers. A portion of the samples should be stored under reference conditions (e.g., refrigerated and protected from light).

-

Stress Conditions: Expose the other samples to various stress conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

-

Photostability: Expose samples to a controlled light source (e.g., UV lamp) for a defined period, while keeping a control sample in the dark.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

Analysis: Analyze the purity and concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC, GC). Monitor for the appearance of degradation products.

-

Data Evaluation: Compare the results from the stressed samples to the reference samples. A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates instability under the tested conditions.

Visualizations

The following diagrams illustrate logical workflows relevant to the study of this compound.

Caption: Workflow for Determining Compound Solubility.

Caption: Logical Flow for Compound Stability Assessment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 64248-58-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. CHM1020L Online Manual [chem.fsu.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. fishersci.com [fishersci.com]

- 12. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 13. synquestlabs.com [synquestlabs.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Indispensable Role of Fluorine: A Technical Guide to Fluorinated Aromatic Compounds in Modern Research

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, the profound impact of fluorine substitution on the characteristics of aromatic compounds is detailed for researchers, scientists, and professionals in drug development. This whitepaper elucidates the core principles that make fluorinated aromatic compounds indispensable in modern medicinal chemistry and materials science, offering a deep dive into their synthesis, unique physicochemical properties, and diverse applications.

The strategic incorporation of fluorine into aromatic rings is a cornerstone of modern molecular design, imparting a range of desirable properties that enhance the performance of pharmaceuticals and advanced materials.[1][2] This is largely attributed to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[3][4]

Enhanced Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][5][6] Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can influence intermolecular interactions and a molecule's overall conformation.[4][7]

One of the most significant advantages of fluorination in drug discovery is the enhancement of metabolic stability.[3][8] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic degradation by enzymes like Cytochrome P450.[3][8] This increased stability often leads to improved bioavailability and a longer half-life of drug candidates.[6]

Furthermore, fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor in its ability to cross cell membranes.[9][10][11] While the effect can be complex and dependent on the molecular context, fluorination is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13][14]

A Revolution in Materials Science

In the realm of materials science, fluorinated aromatic compounds are integral to the development of high-performance polymers and liquid crystals.[15][16] The inherent stability of the C-F bond contributes to the exceptional thermal and chemical resistance of fluoropolymers.[17][18] These materials find applications in harsh environments, from aerospace components to chemical-resistant coatings. The unique electronic properties conferred by fluorine also make these compounds valuable in the design of advanced electronic and optical materials.[15]

Synthesis and Analysis: A Methodological Overview

The synthesis of fluorinated aromatic compounds has evolved significantly, with modern methods offering greater efficiency and regioselectivity. Traditional approaches often required harsh conditions, but recent advancements have led to milder and more versatile techniques, including nucleophilic and electrophilic fluorination reactions, as well as the use of fluorinated building blocks.[19][20][21] The development of biocatalytic approaches, utilizing enzymes like fluorinase, also presents a promising frontier for the green synthesis of these valuable compounds.[5]

The characterization of fluorinated aromatic compounds relies on a suite of analytical techniques. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool due to the high sensitivity of the 19F nucleus and the large chemical shift range, which provides detailed structural information.[22] Other methods, such as gas chromatography (GC) and mass spectrometry (MS), are also crucial for their identification and quantification.[23][24] For determining the total fluorine content, methods like combustion ion chromatography (CIC) and particle-induced gamma emission (PIGE) are employed.[25][26]

Quantitative Insights into Fluorine's Influence

To provide a clear comparison of the impact of fluorination, the following tables summarize key quantitative data for a selection of fluorinated aromatic compounds.

| Compound | C-F Bond Dissociation Energy (kcal/mol) | logP | pKa |

| Fluorobenzene | ~124 | 2.27 | Not Applicable |

| 1,2-Difluorobenzene | ~123 | 2.28 | Not Applicable |

| 1,3,5-Trifluorobenzene | ~125 | 2.43 | Not Applicable |

| Hexafluorobenzene | ~129 | 2.60 | Not Applicable |

| 2-Fluorobenzoic Acid | Not Readily Available | 1.73 | 3.27 |

| 3-Fluorobenzoic Acid | Not Readily Available | 1.87 | 3.86 |

| 4-Fluorobenzoic Acid | Not Readily Available | 1.89 | 4.14 |

Note: Bond dissociation energies can vary depending on the computational method used. logP and pKa values are experimental or well-established calculated values.

Visualizing the Logic: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships.

References

- 1. nbinno.com [nbinno.com]

- 2. accessscience.com [accessscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. connectsci.au [connectsci.au]

- 20. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 21. tcichemicals.com [tcichemicals.com]

- 22. researchgate.net [researchgate.net]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. bizngo.org [bizngo.org]

- 26. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1,2-Difluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Difluoro-4-iodobenzene (CAS No. 64248-58-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as 3,4-Difluoroiodobenzene, is a halogenated aromatic compound.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂I | [2] |

| Molecular Weight | 239.99 g/mol | [2] |

| Appearance | Colorless to light yellow to dark red liquid or solid (below 25°C) | [3][4] |

| Boiling Point | 177-178 °C (lit.) | [5] |

| Melting Point | 32-35 °C | [3] |

| Density | 1.99 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 163 °F (Combustible liquid) | [1][5] |

| Refractive Index | n20/D 1.558 (lit.) | [5] |

| Storage Temperature | 2 - 8 °C | [1][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[6] The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

-

GHS07: Exclamation Mark[1]

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required PPE for handling this compound.

-

Eye and Face Protection: Chemical goggles or safety glasses with a face shield are required.[1]

-

Hand Protection: Wear protective gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly.[1][7]

-

Skin and Body Protection: A chemical-resistant lab coat should be worn at all times.[1] Safety shoes are also recommended.[1]

-

Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors should be used.[1][6]

Engineering Controls and Work Area Setup

The work environment must be engineered to minimize exposure.

Caption: Workflow for setting up a safe handling environment.

-

Ventilation: Always handle this chemical within a certified chemical fume hood to ensure good ventilation.[1]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately available in the vicinity of any potential exposure.[1][6]

-

Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[1][6] Use only non-sparking tools and follow proper grounding procedures to prevent static discharge.[1]

Handling and Storage Protocol

-

Handling:

-

Storage:

Accidental Release and First Aid Measures

Caption: Logical flow for first aid response to exposure.

-

Spill Response:

-

First Aid:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[6] High vapor concentrations may cause symptoms like headache and dizziness.[6] No information is available on mutagenic, reproductive, or developmental effects.[6]

-

Ecological Information: No specific ecological data is available. Do not let the product enter drains.[7]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[6] Follow all local, regional, and national regulations. Handle uncleaned containers as you would the product itself.[7]

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional safety protocols. All laboratory work should be conducted by trained professionals.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. This compound | 64248-58-4 [sigmaaldrich.com]

- 5. This compound | 64248-58-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 1,2-Difluoro-4-iodobenzene for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and synthetic applications of 1,2-Difluoro-4-iodobenzene. This versatile building block is of significant interest in the fields of pharmaceutical development, materials science, and organic synthesis due to the unique electronic properties conferred by its fluorine and iodine substituents. This document outlines key commercial suppliers, summarizes critical quality attributes, and provides detailed experimental protocols for its use in common cross-coupling reactions.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, with purities suitable for a range of research and development applications. The following tables summarize the publicly available data on the physical and chemical properties of this compound from prominent commercial vendors.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity | CAS Number | Additional Notes |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥98.5% (GC)[1] | 64248-58-4[1] | Also available as a 99% purity product[2] |

| Fisher Scientific | 99%[2] | 64248-58-4[2] | This Thermo Scientific Chemicals brand product was originally part of the Alfa Aesar product portfolio.[2] |

| Sigma-Aldrich (Synthonix Corporation brand) | 95%[3] | 64248-58-4[3] | - |

| Shandong Biotech | >98.0% (GC)[4] | 64248-58-4[4] | Light sensitive.[4] |

| Infinium Pharmachem Limited | - | 64248-58-4[5] | Supplied from India.[5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂I | --INVALID-LINK--[6] |

| Molecular Weight | 239.99 g/mol | --INVALID-LINK--[6] |

| Appearance | Clear colorless to orange to pale brown liquid | --INVALID-LINK--[1] |

| Boiling Point | 177-178 °C | --INVALID-LINK--[7], --INVALID-LINK--[2] |

| Density | 1.99 g/mL at 25 °C | --INVALID-LINK--[8], --INVALID-LINK--[2] |

| Refractive Index (n20/D) | 1.5575-1.5605 @ 20°C | --INVALID-LINK--[1] |

| Flash Point | 72.8 °C (163 °F) | --INVALID-LINK--[7] |

| Solubility | Insoluble in water | --INVALID-LINK--[7] |

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond, making it an interesting substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and substituted aromatic compounds.

Experimental Protocol: Synthesis of 4-Methoxy-3',4'-difluorobiphenyl

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 240 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), followed by a base, for instance, potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature, typically between 80-100 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are important intermediates in organic synthesis.

Experimental Protocol: Synthesis of 1,2-Difluoro-4-(phenylethynyl)benzene

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 240 mg), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and a copper(I) co-catalyst like CuI (0.04 mmol, 8 mg).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Amine Base: Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of THF and an amine.

-

Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.2 mmol, 122 mg), to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter the mixture to remove the amine salt precipitate. The filtrate is then concentrated.

-

Purification: The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.

Experimental Protocol: Synthesis of 4-(3,4-Difluorophenyl)morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg) and a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 17 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 240 mg), the amine (e.g., morpholine, 1.2 mmol, 105 mg), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

-

Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the crude product via flash chromatography.

Logical Relationship in Drug Development

This compound serves as a key starting material, or building block, in the multi-step synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of the difluorophenyl moiety can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.

References

- 1. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound - Shandong Biotech [shandongbiotech.com]

- 5. cphi-online.com [cphi-online.com]

- 6. This compound | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 64248-58-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1,2-Difluoro-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-iodobenzene is a valuable building block in organic synthesis, particularly in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. The presence of two adjacent fluorine atoms on the benzene ring can significantly influence the physicochemical and biological properties of the resulting molecules, making this reagent of particular interest in drug discovery and materials science. The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Core Concepts of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.[1]

Applications in the Synthesis of Fluorinated Biaryls

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to a diverse range of 3',4'-difluorobiphenyl derivatives. These structures are prevalent in many biologically active compounds and advanced materials.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids, demonstrating the versatility of this reaction.

| Entry | Arylboronic Acid Partner | Product | Yield (%) |

| 1 | (4-Formylphenyl)boronic acid | 3',4'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde | 95 |

| 2 | (4-(Methoxycarbonyl)phenyl)boronic acid | Methyl 3',4'-difluoro-[1,1'-biphenyl]-4-carboxylate | 92 |

| 3 | (3,5-Dimethylphenyl)boronic acid | 3',4'-Difluoro-3,5-dimethyl-[1,1'-biphenyl] | 88 |

| 4 | Naphthalen-2-ylboronic acid | 2-(3',4'-Difluorophenyl)naphthalene | 85 |

| 5 | Thiophen-2-ylboronic acid | 2-(3',4'-Difluorophenyl)thiophene | 78 |

Data sourced from a representative study on the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-